4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine
Overview
Description
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry The presence of the difluoromethyl group in its structure is particularly noteworthy due to its ability to modulate the biological and physiological activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. This method allows for the selective introduction of the difluoromethyl group at the meta or para positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the desired position on the pyridine ring. The use of novel non-ozone depleting difluorocarbene reagents has also been reported, which streamlines the production process and makes it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound.
Scientific Research Applications
4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for other difluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes, potentially altering their activity. This interaction can modulate the biological activity of the compound, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyridines: These compounds also contain fluorinated groups and share similar properties with 4-(difluoromethyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine.
Fluorinated Heterocycles: Compounds like trifluoromethylpyridine and other fluorinated heterocycles are similar in structure and function.
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which provides distinct chemical and biological properties. This group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable candidate for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O/c1-8-12-10(13(15)16)7-11(17-14(12)19-18-8)9-5-3-2-4-6-9/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHABUIVXBSKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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